5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
説明
特性
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCFGHHGFIVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-70-8 | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0KZX6545W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Formation of the Oxazine Ring
The oxazine ring is constructed through a three-component Mannich reaction , involving:
-
Primary or secondary amine : Methylamine derivatives are commonly employed to introduce the N-methyl group.
-
Carbonyl component : Cyclohexanone or its derivatives serve as the ketone precursor.
-
Formaldehyde or paraformaldehyde : Acts as the electrophilic carbonyl source.
Reaction conditions typically include a protic solvent (e.g., ethanol or methanol) and mild acid catalysis (e.g., acetic acid) at 60–80°C for 6–12 hours. The resulting oxazolidine intermediate is unstable and requires in situ reduction or further functionalization.
Spirocyclization and Aryl Group Incorporation
Following oxazine formation, spirocyclization is achieved via intramolecular nucleophilic attack. A representative pathway involves:
-
Bromination of the cyclohexane ring at the position adjacent to the oxazine nitrogen.
-
Buchwald–Hartwig coupling with 4-methoxyphenylboronic acid to install the aryl group.
-
Ring closure using a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 100°C.
This method yields the spirocyclic skeleton with moderate efficiency (40–55% yield), though competing side reactions may necessitate chromatographic purification.
Alternative Route: Ring-Closing Metathesis (RCM)
Olefin Precursor Preparation
A modern approach utilizes Grubbs catalyst -mediated RCM to form the spirocyclic structure. Key steps include:
Metathesis and Post-Functionalization
The diene undergoes RCM in dichloromethane (DCM) under inert atmosphere, producing the spirocyclic framework with high stereoselectivity. Subsequent hydrogenation (H₂/Pd-C) saturates the cyclohexene ring, affording the target compound in 60–70% overall yield.
Industrial-Scale Manufacturing Considerations
Pharmaceutical-grade synthesis of this compound prioritizes cost-effectiveness and scalability. A hybrid approach combining Mannich cyclization and catalytic hydrogenation is favored, with critical parameters summarized below:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxazine formation | Methylamine, cyclohexanone, HCHO | 75% | 92% |
| Spirocyclization | K₂CO₃, DMF, 100°C | 48% | 85% |
| Aryl coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 65% | 95% |
| Final purification | Recrystallization (EtOAc/hexane) | – | 99.5% |
Data extrapolated from analogous syntheses of spirocyclic pharmaceuticals.
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 3-methyl-1-oxa-3-azaspiro[5.5]undecane (lacking the 4-methoxyphenyl group), arises from incomplete coupling reactions. Mitigation strategies include:
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its antibacterial and antituberculosis properties.
Industry: Utilized in the development of new materials with unique structural properties.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.
類似化合物との比較
Chemical Identity :
- IUPAC Name : 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
- Molecular Formula: C₁₇H₂₅NO₂
- Molecular Weight : 275.39 g/mol
- CAS No.: 93413-70-8
- Synonyms: Venlafaxine EP Impurity E Hydrochloride, (±)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride .
Structural Features :
This compound is a spirocyclic system with two fused six-membered rings sharing one oxygen atom (1-oxa) and one nitrogen atom (3-aza). The 4-methoxyphenyl substituent at position 5 and a methyl group at position 3 confer distinct steric and electronic properties. Its hydrochloride salt form enhances stability for pharmaceutical applications .
Pharmacological Context :
Primarily recognized as a process-related impurity of the antidepressant drug venlafaxine, it is rigorously monitored in drug manufacturing to ensure compliance with regulatory standards (e.g., European Pharmacopoeia) .
Comparison with Similar Compounds
The spirocyclic scaffold of this compound is structurally analogous to several bioactive compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Heteroatom Positioning :
- The target compound’s 1-oxa-3-aza arrangement contrasts with derivatives like Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (1-oxa-9-aza), which alters nitrogen’s electronic contributions .
- 3-Methyl-1-oxa-5-azaspiro[5.5]undecane shifts the nitrogen to position 5, impacting receptor-binding specificity .
Functional Group Influence :
- The 4-methoxyphenyl group in the target compound enhances lipophilicity, aiding membrane permeability. In contrast, dione-containing analogs (e.g., 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione) exhibit increased polarity, favoring solubility in aqueous environments .
- Imidazolyl substituents (as in the compound from ) introduce aromaticity and hydrogen-bonding capacity, critical for enzyme inhibition.
Biological Activity :
- While the target compound lacks direct therapeutic use, structurally modified analogs demonstrate diverse bioactivities:
- Anticancer : Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate shows cytotoxicity against cancer cell lines .
- Antidepressant Intermediates: 3-Methyl-1-oxa-5-azaspiro[5.5]undecane serves as a precursor in serotonin-norepinephrine reuptake inhibitor (SNRI) synthesis .
- Enzyme Inhibition : The imidazolyl-spiro compound inhibits methionyl-tRNA synthetase, a target in oncology .
生物活性
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, also known by its CAS number 93413-56-0, is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H25NO2
- Molecular Weight : 311.85 g/mol
- IUPAC Name : this compound
The compound features a complex spirocyclic structure which contributes to its unique biological interactions.
Research indicates that this compound exhibits a range of biological activities, particularly as a potential therapeutic agent. The following mechanisms have been identified:
- Neurotransmitter Modulation : The compound has been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating mood disorders.
- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties, comparable to established medications such as venlafaxine .
- Anti-inflammatory Activity : Some research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antidepressant Activity :
- Neuropharmacological Studies :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via a one-pot reaction using cyclic ketones and mercaptoacetic acid derivatives under reflux in dry benzene with a Dean-Stark apparatus to remove water. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to chloroacetic acid), solvent systems (DMF-acetic acid or ethanol mixtures), and reflux duration (2–6 hours). Characterization via IR, NMR (¹H, ¹³C, HMBC, HSQC), and mass spectrometry ensures structural confirmation .
Q. How are spectroscopic techniques employed to validate the structure of this spiro compound?
- Methodological Answer : ¹H-NMR is critical for identifying methoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) and spirocyclic methyl groups (δ 1.2–1.4 ppm). IR confirms carbonyl (1680–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functionalities. Mass spectrometry (APCI+) provides molecular ion peaks (e.g., m/z 350–400 range) and fragmentation patterns. Discrepancies in spectral data require cross-validation with HMBC/HSQC for connectivity .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
- Methodological Answer : Initial screens include:
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase for Alzheimer’s relevance) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic rotational isomerism in spiro systems. Strategies include:
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicology?
- Phase 1 : Determine log P (octanol-water partitioning) and hydrolysis kinetics (pH 5–9 buffers, 25–50°C).
- Phase 2 : Aquatic toxicity testing (Daphnia magna LC₅₀; algal growth inhibition).
- Phase 3 : Soil microcosm studies to track biodegradation (GC-MS quantification). Use ANOVA for statistical analysis of degradation rates across environmental matrices .
Q. How can substituent modifications (e.g., methoxy vs. hydroxyl groups) enhance bioactivity?
- Methodological Answer : Employ SAR studies:
- Synthesize analogs with -OH, -F, or -Cl substituents via Pd-catalyzed cross-coupling.
- Compare log D (lipophilicity) and hydrogen-bonding capacity (HPLC-derived Abraham parameters).
- Test against target enzymes (e.g., Pfmrk kinase inhibition for antimalarial potential). Methoxy groups may improve membrane permeability but reduce solubility, requiring balance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
